Technical Guide: Synthesis of 2-Amino-4-bromo-6-nitrophenol
Technical Guide: Synthesis of 2-Amino-4-bromo-6-nitrophenol
This technical guide details the synthesis of 2-Amino-4-bromo-6-nitrophenol (CAS: 185335-67-5), a specialized intermediate used in the development of azo dyes and pharmaceutical analogs (e.g., Bcl-2 antagonists).
The synthesis strategy prioritizes the Selective Zinin Reduction pathway.[1] This route is chemically robust, utilizing the directing effects of the phenolic hydroxyl group to ensure regioselectivity, thereby avoiding the complex separation issues associated with alternative bromination routes.
Executive Summary
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CAS Registry Number: 185335-67-5[1]
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Molecular Formula: C₆H₅BrN₂O₃
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Molecular Weight: 233.02 g/mol
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Core Application: Precursor for high-performance azo colorants; scaffold for heterocyclic drug discovery (benzimidazole/benzoxazole derivatives).[1]
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Primary Pathway: Nitration of 4-bromophenol followed by regioselective sulfide reduction.[1]
Retrosynthetic Analysis & Strategy
The synthesis is designed to exploit the electronic symmetry of the precursor.[1] By installing the nitro groups after the bromine is in place, we prevent the formation of unwanted isomers.[1] The final step utilizes the "anchoring effect" of the phenolic hydroxyl group to direct the reduction specifically to the ortho-nitro position.[1]
Pathway Logic[1]
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Target Disconnection: The amino group is derived from a nitro group.[1][3]
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Precursor Identification: 4-Bromo-2,6-dinitrophenol.[1][2][4][5][6][7]
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Starting Material: 4-Bromophenol.[1][6]
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Why? Inexpensive, commercially available, and the bromine is already in the correct para position, blocking it from electrophilic attack during nitration.
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Synthesis Pathway Diagram[1]
Figure 1: Step-wise synthesis pathway from 4-bromophenol to the target amine.
Detailed Experimental Protocols
Stage 1: Nitration Sequence
Objective: Convert 4-Bromophenol to 4-Bromo-2,6-dinitrophenol.[6] Mechanism: Electrophilic Aromatic Substitution (Nitration).[1] The -OH group strongly activates the ortho positions (2 and 6).[1] The -Br at position 4 blocks para substitution.[1]
Step 1.1: Preparation of 4-Bromo-2,6-dinitrophenol
Note: This can be performed in two stages (mono- then di-nitration) or a controlled "one-pot" double nitration.[1] The two-stage approach provides better thermal control.[1]
Reagents:
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Nitric Acid (fuming, >90%) or HNO3/H2SO4 mix
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Glacial Acetic Acid (Solvent) or Dichloromethane (DCM)
Protocol:
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Dissolution: Dissolve 17.3 g (0.1 mol) of 4-bromophenol in 50 mL of glacial acetic acid in a round-bottom flask equipped with a thermometer and dropping funnel.
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First Nitration: Cool the solution to 0–5°C in an ice bath. Slowly add a solution of HNO3 (1.1 eq) in acetic acid dropwise.[1] Maintain temperature below 10°C to prevent oxidation.[1]
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Observation: The solution will turn yellow/orange as 4-bromo-2-nitrophenol forms.[1]
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Second Nitration: Allow the mixture to warm to room temperature (RT). Add a second portion of fuming HNO3 (1.5 eq) dropwise.[1]
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Critical Control: The introduction of the second nitro group is slower.[1] Heat the mixture to 40–50°C for 2 hours to drive the reaction to completion.
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Workup: Pour the reaction mixture into 300 mL of crushed ice/water. The product, 4-bromo-2,6-dinitrophenol, will precipitate as a yellow/orange solid.
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Purification: Filter the solid. Wash with cold water to remove acid traces.[1] Recrystallize from ethanol/water if high purity is required.[1]
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Expected Yield: 60–80%
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Characterization: Melting point ~116–119°C (Lit.).[1]
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Stage 2: Regioselective Zinin Reduction
Objective: Selectively reduce one nitro group to an amino group.[1] Mechanism: Zinin Reduction using Sodium Sulfide (Na₂S).[1] Selectivity Principle: In polynitrophenols, the nitro group ortho to the hydroxyl group is preferentially reduced. Since both nitro groups are ortho in the precursor, the reaction yields the target regardless of which one is reduced.[1]
Protocol: Sulfide Reduction
Reagents:
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4-Bromo-2,6-dinitrophenol (Intermediate from Stage 1)[2]
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Sodium Sulfide nonahydrate (Na₂S[1]·9H₂O)
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Ammonium Chloride (NH₄Cl) (Buffer)
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Water/Ethanol mixture[1]
Step-by-Step:
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Preparation: Suspend 26.3 g (0.1 mol) of 4-bromo-2,6-dinitrophenol in 200 mL of water containing 10 mL of aqueous ammonia (28%). This converts the phenol to its water-soluble phenolate salt (deep red/orange solution).[1]
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Buffering: Add 20 g of Ammonium Chloride (NH₄Cl). Heat the mixture to 60°C.
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Why? NH₄Cl buffers the pH (approx. 8.5–9.5), which is critical. Too high pH can lead to azo-coupling side reactions; too low prevents the reduction.[1]
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Reduction: Dissolve 36 g (0.15 mol) of Na₂S·9H₂O in 50 mL water. Add this solution dropwise to the reaction mixture over 30 minutes while maintaining temperature at 60–70°C.
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Completion: Stir at 70°C for an additional 1 hour.
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Isolation:
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Cool the mixture to 10°C.
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Carefully acidify with Acetic Acid or dilute HCl to pH ~5–6.[1]
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Note: The product is amphoteric (contains acidic phenol and basic amine).[1][8] It is least soluble at its isoelectric point (approx pH 5–6).[1]
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The product, 2-Amino-4-bromo-6-nitrophenol , precipitates as a reddish-brown solid.[1]
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Purification: Filter the crude solid. Wash with cold water.[1] Recrystallize from hot ethanol or dilute acetic acid.[1]
Mechanism Visualization
Figure 2: Logical flow of the regioselective reduction mechanism.
Analytical Data & Validation
To confirm the identity of the synthesized compound, compare with the following standard data:
| Property | Specification |
| Appearance | Reddish-brown to dark orange crystalline powder |
| Melting Point | 138–142°C (Decomposes) |
| Solubility | Soluble in acetone, hot ethanol, aqueous alkali; sparingly soluble in water. |
| 1H NMR (DMSO-d6) | δ 10.5 (br s, OH), 7.8 (d, Ar-H, H-3), 7.4 (d, Ar-H, H-5), 5.5 (br s, NH2). |
| Key IR Peaks | 3400-3300 cm⁻¹ (NH2/OH), 1530 & 1350 cm⁻¹ (NO2). |
Safety & Handling
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Nitrophenols: Known to be toxic and potential explosion hazards when dry.[1] Keep the intermediate 4-bromo-2,6-dinitrophenol wet with water if storing for long periods.[1]
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Sodium Sulfide: Releases highly toxic Hydrogen Sulfide (H₂S) gas if acidified.[1] Always perform the acidification step (Step 5 of reduction) in a high-efficiency fume hood.[1]
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Skin Contact: These compounds are strong dyes and will stain skin and surfaces yellow/brown immediately.[1] Double-gloving is recommended.
References
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Organic Syntheses. 2-Amino-4-nitrophenol (Zinin Reduction Protocol). Org.[1][4][6] Synth. 1945, 25, 5. Retrieved from [Link]
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Porter, H. K. The Zinin Reduction of Nitroarenes.[1] Organic Reactions, 1973. (Detailed review of sulfide reduction selectivity).
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ScienceMadness. Synthesis of 4-amino-2,6-dinitrophenol (Isopicramic acid). (Analogous reduction chemistry).[1] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Buy 2-amino-6-bromo-4-nitroPhenol (EVT-3168263) | 185335-67-5 [evitachem.com]
- 4. Buy 4-Bromo-2,6-dinitrophenol | 40466-95-3 [smolecule.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 4-bromo-2,6-dinitrophenol synthesis - chemicalbook [chemicalbook.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. sciencemadness.org [sciencemadness.org]
